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Compound of Interest

Compound Name:
3-methyl-3,4-dihydro-1H-1,4-

benzodiazepine-2,5-dione

Cat. No.: B010182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies involving 1,4-

benzodiazepine-2,5-diones and their interactions with various protein targets. The following

sections present quantitative data from cited studies, detail a representative experimental

protocol for such computational analyses, and visualize key biological pathways and

experimental workflows.

Comparative Analysis of Binding Affinities
The following table summarizes the reported binding affinities and interaction data for various

1,4-benzodiazepine-2,5-dione derivatives with their respective protein targets. This data is

crucial for understanding the structure-activity relationships (SAR) and for the development of

more potent and selective inhibitors.
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Compound
ID/Series

Target
Protein

Docking
Software/M
ethod

Reported
Binding
Affinity/Met
ric

Key
Interacting
Residues

Reference

1,4-

Benzodiazepi

ne-2,5-dione

Series

HDM2

Discovery

Studio 2.1

(CDOCKER)

Minimized

CDOCKER

Interaction

Energies

HIS96 (π-π

interaction)
[1][2]

Sub-

micromolar

antagonists

HDM2

Thermofluor,

Fluorescence

Polarization

FP IC50 = 0.7

µM

p53-binding

pocket
[3][4]

Compounds

4h and 4f

Enoyl Acyl

Carrier

Protein (InhA)

Not Specified

MIC values of

1.55 and 2.87

μg/mL

Not Specified [5][6]

Compound

52b

Not Specified

(Protein

Synthesis

Inhibitor)

Not Specified
Average GI50

= 0.24 μM
Not Specified [7]

Imidazodiaze

pines and

Benzodiazepi

nes

GABAA

Receptors
Not Specified

11-fold gain

in α5 binding

selectivity

α1 Histidine

102
[8]

BZD

Derivative

(26bh)

NOD1/NOD2 Not Specified Not Specified Not Specified [9]

Experimental Protocols: A Representative Molecular
Docking Workflow
This section outlines a typical workflow for performing molecular docking studies, synthesized

from common practices and available literature. This protocol is intended as a general guide

and may require optimization based on the specific target and software used.
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Objective: To predict the binding mode and estimate the binding affinity of a 1,4-

benzodiazepine-2,5-dione derivative with a target protein.

Materials:

Software:

Molecular visualization software (e.g., UCSF Chimera, PyMOL)

Molecular docking software (e.g., AutoDock Vina, Discovery Studio)

Ligand preparation software (e.g., ChemDraw, Avogadro)

Input Files:

3D structure of the target protein (e.g., from the Protein Data Bank - PDB)

3D structure of the 1,4-benzodiazepine-2,5-dione ligand

Methodology:

Protein Preparation:

Download the crystal structure of the target protein from the PDB.

Using molecular visualization software, remove water molecules, co-factors, and any

existing ligands from the protein structure.

Add polar hydrogens and assign atomic charges (e.g., Kollman charges).

Save the prepared protein in a suitable format for the docking software (e.g., .pdbqt for

AutoDock Vina).

Ligand Preparation:

Draw the 2D structure of the 1,4-benzodiazepine-2,5-dione derivative and convert it to a

3D structure.

Perform energy minimization of the ligand structure using a suitable force field.
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Define the rotatable bonds of the ligand.

Save the prepared ligand in the appropriate format (e.g., .pdbqt).

Docking Simulation:

Define the binding site on the target protein. This can be done by specifying the

coordinates of a known binding pocket or by defining a grid box encompassing the region

of interest.

Set the parameters for the docking algorithm (e.g., genetic algorithm parameters, number

of runs).

Run the docking simulation. The software will generate multiple possible binding poses of

the ligand in the protein's active site and calculate a corresponding binding score for each

pose.

Analysis of Results:

Analyze the predicted binding poses and their corresponding scores. The pose with the

lowest binding energy is typically considered the most favorable.

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds,

hydrophobic interactions, and π-π stacking.

Validate the docking protocol by re-docking a known co-crystallized ligand and comparing

the predicted pose with the experimental structure.

Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway

involving a target protein of 1,4-benzodiazepine-2,5-diones and a typical experimental workflow

for docking studies.
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Caption: The p53-HDM2 signaling pathway and the inhibitory action of 1,4-benzodiazepine-2,5-

diones.
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Caption: A generalized workflow for molecular docking studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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